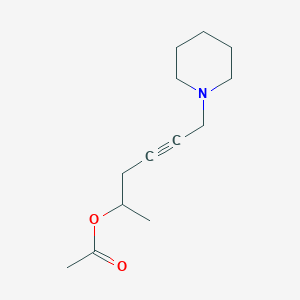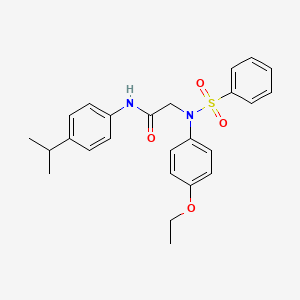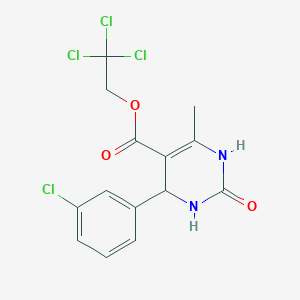
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a derivative of propargylamine, a chemical that has been shown to have neuroprotective effects. MPPA has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is not fully understood. However, it is believed to act as a reversible inhibitor of MAO-B, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels may help to protect neurons from oxidative stress and other forms of damage.
Biochemical and Physiological Effects
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to protect neurons from oxidative stress. It has also been shown to have antioxidant properties, which may help to protect neurons from damage. In addition, 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for studying the mechanisms underlying neurological disorders and for developing potential therapeutic interventions. However, one of the limitations of using 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is that it is a relatively expensive compound, which may limit its use in some research settings.
未来方向
There are several future directions for research on 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate. One area of research is to further investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to explore its mechanism of action in more detail, including its effects on other neurotransmitters and enzymes in the brain. Additionally, research could be conducted to develop more efficient synthesis methods for 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, which could help to reduce its cost and increase its availability for research purposes.
Conclusion
In conclusion, 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have neuroprotective, antioxidant, and anti-inflammatory properties, and has been extensively studied for its effects in various neurological disorders. While it has several advantages as a research tool, its relatively high cost may limit its use in some settings. Nonetheless, there are several future directions for research on 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, including further investigation of its potential therapeutic applications and its mechanism of action.
合成方法
The synthesis of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate involves the reaction of 1-piperidin-1-yl-3-pentyn-1-ol with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is then purified using column chromatography. The yield of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is typically around 60-70%.
科学研究应用
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
属性
IUPAC Name |
6-piperidin-1-ylhex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16-13(2)15)8-4-7-11-14-9-5-3-6-10-14/h12H,3,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIIPDVJDPOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidin-1-ylhex-4-yn-2-yl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)


![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide](/img/structure/B5120681.png)



![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)